In Vitro Antifungal Potency Against Valsa mali: Direct Comparison with the Commercial SDHI Boscalid
In the pyrazole–thiazole carboxamide series reported by Li et al. (2023), the 3,4-dichlorophenyl-bearing congener (compound 6i) exhibited an EC50 of 1.77 mg/L against Valsa mali, representing a 2.9‑fold improvement over the commercial SDHI boscalid (EC50 = 5.07 mg/L) [1]. By contrast, the unsubstituted phenyl analog (compound 1i) showed only 41% inhibition at 40 mg/L and was not progressed to EC50 determination, highlighting the functional necessity of the dichloro substitution for high potency [1]. This head‑to‑head data positions the 3,4-dichlorophenyl variant as a significantly more potent V. mali inhibitor than the industry standard boscalid and underscores its non‑substitutability with simpler aryl analogs.
| Evidence Dimension | In vitro antifungal EC50 against Valsa mali |
|---|---|
| Target Compound Data | EC50 = 1.77 mg/L (compound 6i, 3,4-dichlorophenyl analog) |
| Comparator Or Baseline | Boscalid: EC50 = 5.07 mg/L; Unsubstituted phenyl analog (1i): 41% inhibition at 40 mg/L |
| Quantified Difference | 2.9‑fold more potent than boscalid; unsubstituted analog >22‑fold less active (estimated from 41% at 40 mg/L) |
| Conditions | Mycelial growth inhibition assay; 40 mg/L primary screen; EC50 determined by dose‑response curve; V. mali cultured on PDA at 26 °C |
Why This Matters
For procurement decisions, this demonstrates that the specific 3,4-dichlorophenyl substitution is required to achieve single‑digit mg/L potency against V. mali, a key pathogen in apple canker disease; a generic pyrazole–thiazole analog will not replicate this activity.
- [1] Li, M. et al. (2023). J. Agric. Food Chem. 71(29), 11042–11056. doi:10.1021/acs.jafc.3c02671. Table 2 (EC50 values) and Table 1 (inhibition rates at 40 mg/L). View Source
